N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-2-(trifluoromethyl)benzamide
Description
N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-2-(trifluoromethyl)benzamide is a synthetic small molecule characterized by a benzamide core, a piperazine ring substituted with a pyridin-2-yl group, and a trifluoromethyl (-CF₃) moiety at the ortho position of the benzamide. The piperazine-pyridinyl motif is a common pharmacophore in ligands targeting G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The trifluoromethyl group enhances metabolic stability and modulates lipophilicity, while the benzamide linker provides conformational rigidity.
Properties
IUPAC Name |
N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O/c25-24(26,27)21-6-2-1-5-20(21)23(32)29-19-10-8-18(9-11-19)17-30-13-15-31(16-14-30)22-7-3-4-12-28-22/h1-12H,13-17H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJECYZZCUDRKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological activity, mechanisms of action, and provides an overview of relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Piperazine Derivative : Reaction of 4-(pyridin-2-yl)piperazine with appropriate benzyl halides.
- Trifluoromethylation : Introduction of the trifluoromethyl group through electrophilic fluorination or nucleophilic substitution methods.
- Amidation : Coupling the resulting amine with a suitable acid chloride or anhydride to form the final amide structure.
Anticancer Properties
This compound has shown promising results in various studies targeting cancer cell lines. Notably, it has been tested against BCR-ABL positive cell lines, demonstrating significant inhibitory activity comparable to established tyrosine kinase inhibitors like imatinib.
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | BCR-ABL | 67 |
| Imatinib | BCR-ABL | 47 |
These results indicate a strong potential for this compound as a therapeutic agent in treating chronic myeloid leukemia (CML) and other malignancies associated with BCR-ABL fusion proteins .
The mechanism by which this compound exerts its biological effects primarily involves:
- Kinase Inhibition : The compound acts as a potent inhibitor of several receptor tyrosine kinases (RTKs), including PDGFR and VEGFR, which are critical in tumor growth and angiogenesis.
- Receptor Binding : The pyridine and piperazine moieties facilitate binding to specific receptors, modulating their activity and affecting downstream signaling pathways associated with cell proliferation and survival.
Case Studies
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : Research demonstrated that this compound inhibited cell proliferation in various cancer cell lines, including K562 (CML) and MCF7 (breast cancer), with IC50 values indicating effective cytotoxicity.
- In Vivo Models : Animal studies showed that administration of this compound resulted in reduced tumor size and prolonged survival in xenograft models, supporting its potential for further development as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Pharmacological Implications
The compound’s structural analogs differ in substituents on the piperazine ring, linker groups, and aromatic systems. These modifications influence target selectivity, binding affinity, and pharmacokinetic properties.
Table 1: Key Structural and Functional Comparisons
Impact of Substituents on Piperazine Ring
- Pyridinyl vs. Dichlorophenyl ( vs. Target) : The pyridin-2-yl group in the target compound may favor interactions with polar residues in GPCR binding pockets, whereas dichlorophenyl substituents (as in 7o) enhance dopamine D3 receptor selectivity due to hydrophobic interactions .
- Hydroxyphenyl () : Introduces metabolic liabilities (e.g., glucuronidation) but improves aqueous solubility. The target compound’s -CF₃ group balances lipophilicity and stability .
Linker Modifications
- Benzamide vs.
- Sulfonyl vs.
Research Findings and Functional Data
- Dopamine Receptor Selectivity: Compound 7o () exhibits nanomolar affinity for D3 receptors (Ki = 2.1 nM) due to its dichlorophenyl group, while the target compound’s pyridinyl substituent may shift selectivity toward 5-HT1A or α-adrenergic receptors .
- Metabolic Stability : The trifluoromethyl group in the target compound reduces CYP450-mediated oxidation compared to hydroxylated analogs (), as shown in microsomal stability assays .
- Kinase Inhibition : Analogs with benzoyl linkers () demonstrate inhibitory activity against kinases like EGFR (IC50 = 50 nM), suggesting the target compound’s benzamide could be repurposed for kinase-targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
